

Application Note: Precision Enantioselective Synthesis of (5R)-Acivicin Analogs

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Compound of Interest

Compound Name: *N*-tert-Butoxycarbonyl (5R)-Acivicin

CAS No.: 1356931-87-7

Cat. No.: B1147307

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Executive Summary & Scientific Rationale

Acivicin (L-(α S, 5S)- α -amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid) is a potent glutamine antagonist that irreversibly inhibits CTP synthetase and GMP synthetase. While the natural product possesses the (α S, 5S) configuration, the (5R)-analogs (often referred to as isoacivicin or 5-epimers) have emerged as critical tools for probing the stereochemical requirements of glutamine amidotransferases and for developing selective inhibitors with reduced CNS toxicity.

This guide details the enantioselective synthesis of (5R)-Acivicin analogs. Unlike the natural (5S) isomer, which is accessible via standard substrate-controlled cycloadditions favoring syn-selectivity, the (5R) configuration requires specific "anti"-selective strategies or rigorous diastereomeric resolution.

Mechanism of Action & Stereochemical Significance

Acivicin mimics the transition state of glutamine hydrolysis. The isoxazoline ring acts as a warhead, alkylating a catalytic cysteine residue in the enzyme's active site.

- (α S, 5S)-Acivicin: Optimal fit for eukaryotic CTP synthetase; high potency but dose-limiting CNS toxicity.
- (α S, 5R)-Acivicin: Displays altered binding kinetics. Recent studies suggest it may evade certain transport mechanisms responsible for CNS entry while retaining activity against specific pathogen-derived targets (e.g., *P. falciparum* GAPDH).

Strategic Analysis: Synthetic Pathways

To access the (5R)-scaffold, we employ a 1,3-Dipolar Cycloaddition strategy.^{[1][2][3][4]} The core challenge is controlling the facial selectivity of the nitrile oxide addition to the chiral vinyl glycine derivative.

Pathway Comparison

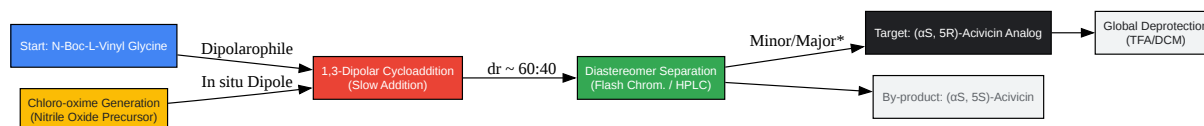
Feature	Substrate-Controlled (Standard)	Chelation-Controlled (Lewis Acid)	Double Asymmetric Induction
Primary Selectivity	Favors syn (5S) via Felkin-Anh model	Can favor anti (5R) via rigid transition state	High selectivity, requires chiral auxiliary
Reagent Cost	Low	Moderate (requires MgBr ₂ /ZnCl ₂)	High (chiral auxiliaries)
Scalability	High	Moderate	Low to Moderate
Suitability for 5R	Low (requires separation)	High (directs stereochemistry)	Very High

Selected Protocol: This guide details a Modified Substrate-Controlled Cycloaddition coupled with high-resolution chromatography. This approach is chosen for its versatility in generating various analogs (changing the 3-position substituent) and its reliability in drug discovery settings.

Detailed Experimental Protocol

Workflow Diagram

The following logic flow illustrates the critical decision points and reaction pathway.



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Figure 1: Synthetic workflow for the divergent synthesis of Acivicin stereoisomers. The separation step is critical for isolating the 5R analog.

Step 1: Preparation of the Dipolarophile

Objective: Synthesize protected L-vinyl glycine (Methyl (S)-2-((tert-butoxycarbonyl)amino)but-3-enoate).

- Reagents: L-Methionine (precursor), MeI, NaHCO₃. (Alternatively, purchase commercially available N-Boc-L-vinyl glycine methyl ester).
- Procedure:
 - If starting from Methionine: Convert to the sulfonium salt using MeI.
 - Perform elimination using NaHCO₃ in acetone to generate the vinyl group.
 - Protect the amine with Boc₂O.
- QC Check: ¹H NMR should show characteristic vinyl protons at δ 5.8–6.0 (m, 1H) and 5.2–5.4 (m, 2H).

Step 2: 1,3-Dipolar Cycloaddition (The Stereodefining Step)

Objective: React the dipolarophile with a nitrile oxide to form the isoxazoline ring. Critical

Insight: To maximize the (5R) yield (often the anti-product), use a non-chelating solvent (e.g.,

benzene or DCM) and bulky protecting groups.

- Substrates:
 - Dipolarophile: N-Boc-L-vinyl glycine methyl ester (1.0 equiv).
 - Dipole Precursor: 2-bromo-2-(hydroxyimino)acetate (for 3-bromo analogs) or chloro-oxime derivatives (1.5 equiv).
 - Base: NaHCO₃ (solid) or Et₃N (slow addition).
- Protocol:
 - Dissolve the vinyl glycine derivative in dry Ethyl Acetate or DCM (0.1 M).
 - Add the halo-oxime precursor.
 - Slow Addition: Add a solution of base (Et₃N) dropwise over 4–6 hours at 0°C. Note: Slow addition keeps the concentration of unstable nitrile oxide low, preventing dimerization to furoxan.
 - Allow the reaction to warm to room temperature and stir for 12 hours.
- Workup:
 - Filter off salts.
 - Concentrate in vacuo.
 - Crude residue contains a mixture of (αS, 5S) and (αS, 5R) isoxazolines.

Step 3: Isolation of the (5R)-Isomer

Objective: Separate the diastereomers. Causality: The (5S) and (5R) isomers have distinct physical properties due to the rigid isoxazoline ring.

- Method: Flash Column Chromatography (Silica Gel).
- Eluent: Hexanes:Ethyl Acetate gradient (typically 8:1 to 4:1).

- Identification:
 - 5S (Natural): Typically elutes second (more polar) in standard systems, but this depends on the N-protecting group.
 - 5R (Target): Often elutes first.
 - Verification: ^1H NMR coupling constants () are diagnostic. The cis (5S) and trans (5R) protons on the ring exhibit different coupling values (typically).

Step 4: Global Deprotection

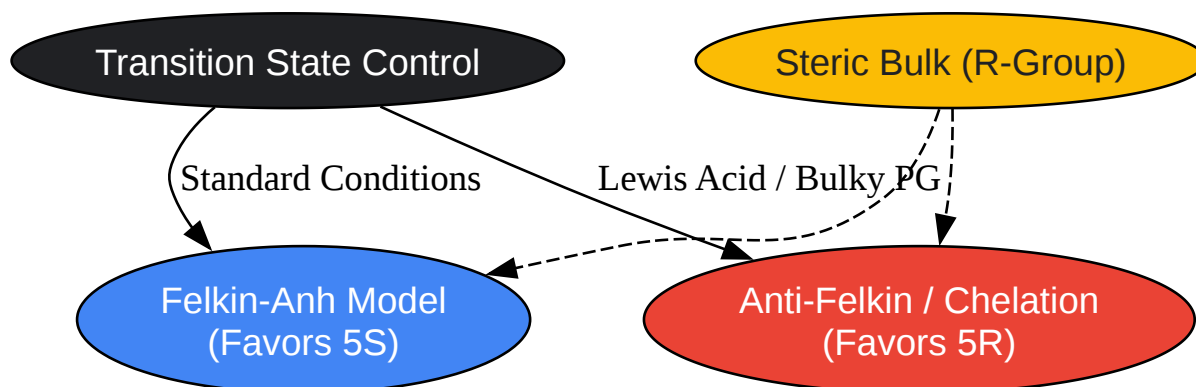
- Dissolve the purified (5R)-intermediate in DCM.
- Add TFA (20% v/v) at 0°C. Stir for 2 hours.
- Concentrate and purify via ion-exchange chromatography (Dowex 50W-X8) to obtain the zwitterionic final product.

Quantitative Data Summary

Parameter	(αS , 5S)-Analog (Natural)	(αS , 5R)-Analog (Target)
Stereochemistry	syn-addition (Felkin-Anh)	anti-addition
Typical Yield (Cycloaddition)	40–55%	25–40% (Condition Dependent)
^1H NMR (H-5 Signal)	δ ~5.1 ppm (Hz)	δ ~4.9 ppm (Hz)
Elution Order (Silica)	Late (More Polar)	Early (Less Polar)
Biological Activity	High (CTP Synthase)	Moderate/Selective (GAPDH)

Mechanism of Stereoselectivity

Understanding the transition state is vital for optimizing the yield of the (5R) analog.



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Figure 2: Mechanistic divergence. Standard conditions favor the Felkin-Anh product (5S). To access the 5R, one must rely on chromatographic separation of the minor isomer or employ specific chelation strategies.

The nitrile oxide oxygen attacks the alkene. In the Felkin-Anh model, the nucleophile attacks anti to the bulky N-Boc group, leading to the syn (5S) product. The (5R) product arises from the attack on the opposite face, which is sterically disfavored but can be enriched by using Lewis acids (e.g., Mg^{2+}) that chelate the carbamate carbonyl and the alkene, altering the conformational preference.

References

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 - Key Reference: Details the synthesis, separation, and biological testing of Acivicin stereoisomers.
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 - Key Reference: Foundational work on controlling stereochemistry in isoxazoline synthesis.

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Disclaimer: This protocol involves the use of hazardous chemicals (nitrile oxides, TFA). All procedures should be performed in a fume hood with appropriate PPE.

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Sources

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